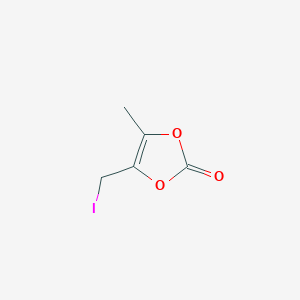

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

CAS No.: 80841-79-8

Cat. No.: VC4127440

Molecular Formula: C5H5IO3

Molecular Weight: 240 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80841-79-8 |

|---|---|

| Molecular Formula | C5H5IO3 |

| Molecular Weight | 240 g/mol |

| IUPAC Name | 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one |

| Standard InChI | InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |

| Standard InChI Key | SMTDIEBUWFHPON-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=O)O1)CI |

| Canonical SMILES | CC1=C(OC(=O)O1)CI |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is C₅H₅IO₃, with a molecular weight of 239.996 g/mol . The compound features a dioxolane ring (a five-membered cyclic carbonate) substituted with a methyl group at the 5-position and an iodomethyl group at the 4-position.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | ~1.36 g/cm³ (predicted) | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Slight in chloroform, methanol | |

| LogP (Partition Coefficient) | 1.476 |

The iodine atom’s electronegativity and steric bulk influence the compound’s reactivity, enabling participation in nucleophilic substitution and cross-coupling reactions .

Synthetic Routes and Optimization

Primary Synthesis from 4,5-Dimethyl-1,3-dioxol-2-one

The most common route involves iodination of 4,5-dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) using iodine or iodide salts under controlled conditions . For example:

-

Chlorination-Iodination Tandem Reaction:

-

Direct Iodination:

-

Reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a base (e.g., NaOH) at room temperature.

-

Industrial-Scale Production

Industrial methods prioritize solvent efficiency and catalyst recovery:

-

Continuous Flow Reactors: Enable precise control of iodination conditions, reducing side reactions.

-

Green Chemistry Approaches: Use of biodegradable solvents (e.g., ethanol) and recyclable catalysts (e.g., NaI) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodomethyl group (-CH₂I) is highly susceptible to nucleophilic attack, enabling:

-

Amine Substitution: Reaction with primary or secondary amines yields 4-(aminomethyl)-5-methyl-1,3-dioxol-2-one, a precursor for prodrugs .

-

Thiol Exchange: Treatment with thiols (RSH) forms thioether derivatives, useful in polymer chemistry.

Oxidation and Reduction

-

Oxidation: Using NaIO₄ or MnO₂ converts the iodomethyl group to a carbonyl, forming 4-formyl-5-methyl-1,3-dioxol-2-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 4-methyl-1,3-dioxol-2-one.

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis in acidic or basic conditions:

-

Acidic Hydrolysis: Produces 4-(iodomethyl)-5-methyl-1,2-diol, a diol intermediate .

-

Basic Hydrolysis: Degrades the carbonate to CO₂ and 4-(iodomethyl)-5-methylglycerol .

Applications in Pharmaceutical and Material Science

Prodrug Development

-

Olmesartan Medoxomil: This angiotensin II receptor antagonist uses 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one as a key intermediate to enhance bioavailability .

-

Ampicillin Prodrugs: The iodomethyl group facilitates esterification of ampicillin, improving oral absorption .

Polymer Chemistry

The compound serves as a monomer for synthesizing iodine-functionalized polycarbonates, which exhibit antimicrobial properties .

Organic Synthesis

-

Cross-Coupling Reactions: Participates in Ullmann and Suzuki-Miyaura couplings to form C-C bonds .

-

Radiolabeling: The iodine-127/131 isotope enables tracking in pharmacokinetic studies .

Comparison with Analogous Halogenated Dioxolanes

The iodine derivative’s superior leaving-group ability makes it preferred for reactions requiring rapid kinetics .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral dioxolane derivatives.

-

Nanoparticle Functionalization: Exploring iodine’s role in drug-delivery systems.

-

Environmental Impact Studies: Assessing biodegradation pathways of iodinated polycarbonates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume